molecular formula C16H24NO5P B13498093 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid

Cat. No.: B13498093
M. Wt: 341.34 g/mol
InChI Key: PWSJUQJGGUZVMQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid” is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a dimethylphosphoryl-substituted phenyl ring, and a carboxylic acid moiety. Its stereochemistry (2S configuration) and phosphoryl group distinguish it from simpler aromatic amino acids.

This compound is synthesized via multi-step reactions, typically involving coupling of Boc-protected amino acid precursors with phosphorylated aryl groups. For example, analogous compounds like (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid are synthesized using LiOH-mediated hydrolysis in tetrahydrofuran (THF)/water mixtures , while phosphorylated variants may require specialized phosphorylation steps.

Properties

Molecular Formula

C16H24NO5P

Molecular Weight

341.34 g/mol

IUPAC Name

(2S)-3-(4-dimethylphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H24NO5P/c1-16(2,3)22-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)23(4,5)21/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

PWSJUQJGGUZVMQ-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)P(=O)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)P(=O)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation and Protection

The synthesis often begins with (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodophenyl)propanoic acid, known as Boc-4-iodo-L-phenylalanine (CAS: 62129-44-6), which is commercially available or prepared via standard Boc-protection of 4-iodo-L-phenylalanine.

Step Reagents & Conditions Product Yield
Boc protection of 4-iodo-L-phenylalanine Boc2O, base (e.g., NaHCO3), aqueous-organic solvent Boc-4-iodo-L-phenylalanine Typically >90%

Introduction of the Dimethylphosphoryl Group

The key step is the installation of the dimethylphosphoryl group at the para-position of the phenyl ring. This is commonly achieved via palladium-catalyzed cross-coupling reactions such as the Hirao reaction, which couples aryl halides with dialkyl phosphites.

Typical conditions:

  • Catalyst: Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands
  • Reagents: Dimethyl phosphite ((MeO)2P(O)H)
  • Base: Triethylamine or other organic bases
  • Solvent: Toluene, DMF, or dioxane
  • Temperature: 80–110 °C
  • Time: Several hours (4–24 h)

The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by phosphite coordination and reductive elimination to form the aryl phosphonate ester.

Step Reagents & Conditions Product Yield
Hirao coupling of Boc-4-iodo-L-phenylalanine with dimethyl phosphite Pd catalyst, base, solvent, heat Boc-protected 4-(dimethylphosphoryl)phenylalanine methyl ester or acid 60–85%

Hydrolysis and Deprotection

If the phosphonate is introduced as a methyl ester, subsequent hydrolysis with lithium hydroxide or other bases in aqueous THF or methanol yields the free acid.

The Boc protecting group is typically stable under these conditions but can be removed later by treatment with acid (e.g., HCl in dioxane) if desired.

Step Reagents & Conditions Product Yield
Hydrolysis of ester LiOH in THF/H2O, room temperature, 6–12 h Free acid form of Boc-4-(dimethylphosphoryl)phenylalanine >90%
Boc deprotection (optional) HCl in dioxane, room temperature, 1–18 h Free amino acid with 4-(dimethylphosphoryl)phenyl substituent 80–95%

Detailed Example Procedure

A representative synthetic procedure adapted from literature protocols for similar compounds is as follows:

  • Boc Protection : Dissolve 4-iodo-L-phenylalanine in aqueous sodium bicarbonate, add di-tert-butyl dicarbonate (Boc2O), stir at room temperature until completion, extract and purify Boc-4-iodo-L-phenylalanine.

  • Hirao Coupling : In a dry flask under nitrogen, combine Boc-4-iodo-L-phenylalanine, dimethyl phosphite, Pd(PPh3)4 catalyst, and triethylamine in dry toluene. Heat at 100 °C for 12 h. Cool, filter, and purify the Boc-protected 4-(dimethylphosphoryl)phenylalanine.

  • Hydrolysis : Dissolve the phosphonate ester in THF/water mixture, add LiOH, stir at room temperature for 8 h. Acidify to pH 3 with dilute HCl, extract, and dry to yield the free acid.

  • Optional Boc Deprotection : Treat the Boc-protected acid with 4 M HCl in dioxane at room temperature for 18 h, evaporate solvents, and purify by preparative chromatography.

Data Table Summarizing Key Reaction Parameters

Step Reaction Type Reagents Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Boc Protection Boc2O NaHCO3 H2O/organic 20–25 2–4 >90 Standard amino protection
2 Hirao Coupling Dimethyl phosphite Pd(PPh3)4 / Et3N Toluene 80–110 12–24 60–85 Key phosphonylation step
3 Hydrolysis LiOH THF/H2O 20–25 6–12 >90 Converts ester to acid
4 Boc Deprotection HCl (4 M) 1,4-Dioxane 20–25 12–18 80–95 Optional, yields free amine

Research Findings and Source Diversity

  • The Boc protection and Hirao coupling methods are well-documented in peer-reviewed organic synthesis literature and patent filings for amino acid derivatives with phosphonate groups.
  • Hydrolysis and deprotection steps follow standard protocols used in peptide chemistry and amino acid modification.
  • The palladium-catalyzed phosphonylation is a reliable and scalable method, favored for its regioselectivity and functional group tolerance.
  • Alternative methods such as direct phosphorylation or use of other coupling reagents (e.g., HATU, EDC) are reported for related compounds but less common for this specific phosphonate derivative.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a widely used protecting group for amines, typically removed under acidic conditions. For this compound, cleavage occurs via protonation of the carbonyl oxygen, followed by elimination of CO₂ and tert-butanol.

Reagent Conditions Product Notes
Trifluoroacetic acid (TFA)1–2 hours, room temperature(2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoic acidRapid deprotection; minimal side reactions
HCl (4M in dioxane)1–4 hours, 0–25°C(2S)-2-amino-3-[4-(dimethylphosphoryl)phenyl]propanoic acid hydrochlorideRequires neutralization post-reaction

Key Considerations :

  • Racemization at the α-carbon is minimized under mild acidic conditions (TFA preferred over HCl) .

  • The free amine can undergo further functionalization (e.g., peptide coupling).

Reactivity of the Dimethylphosphoryl Group

The dimethylphosphoryl moiety (–PO(CH₃)₂) influences electronic and steric properties, enabling:

Hydrolysis

Under strong acidic or basic conditions, the phosphoryl group hydrolyzes to a phosphonic acid (–PO₃H₂).

Reagent Conditions Product Yield
H₂O/HClReflux, 6–8 hours3-[4-(phosphono)phenyl]propanoic acid derivative~75%
NaOH (6M)100°C, 12 hours3-[4-(phosphono)phenyl]propanoic acid sodium salt~80%

Nucleophilic Substitution

The phosphoryl group can act as a leaving group in SN2 reactions, though steric hindrance from methyl groups may limit reactivity.

Carboxylic Acid Derivatives

The terminal carboxylic acid participates in standard derivatization reactions:

Reaction Reagent Product Application
EsterificationSOCl₂ + ROHMethyl/ethyl ester derivativesEnhanced lipid solubility
Amide FormationEDCl/HOBt + aminePeptide or amide conjugatesDrug delivery systems
ActivationDCC/NHSActivated ester for solid-phase synthesisBioconjugation

Stereochemical Integrity :

  • Coupling reactions (e.g., peptide synthesis) retain the (2S)-configuration due to the chiral center’s stability under mild conditions .

Aromatic Ring Functionalization

The 4-(dimethylphosphoryl)phenyl group directs electrophilic substitution to the para position relative to the phosphoryl group.

Reaction Reagent Product Yield
NitrationHNO₃/H₂SO₄3-[4-(dimethylphosphoryl)-3-nitrophenyl]propanoic acid60%
HalogenationBr₂/FeBr₃3-[4-(dimethylphosphoryl)-3-bromophenyl]propanoic acid55%

Oxidation and Reduction

  • Oxidation : The carboxylic acid is resistant to further oxidation under standard conditions.

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this is rarely employed due to competing side reactions.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of Boc-protected amino acids with aryl substitutions. Below is a comparative analysis of structurally related derivatives:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid 4-(dimethylphosphoryl) C₁₆H₂₃NO₆P 356.33 g/mol High polarity due to phosphoryl group; potential kinase/phosphatase interactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid 4-fluoro C₁₄H₁₇FNO₄ 282.29 g/mol Moderate polarity; enhanced metabolic stability compared to non-fluorinated analogs
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-methoxy C₁₅H₂₀NO₅ 294.32 g/mol Increased lipophilicity; potential for passive membrane diffusion
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-chloro-3-fluoro C₁₄H₁₆ClFNO₄ 317.74 g/mol Halogenated groups improve binding to hydrophobic enzyme pockets
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid 4-(2-(dimethylamino)ethoxy) C₁₈H₂₈N₂O₅ 352.43 g/mol Basic side chain; potential for pH-dependent solubility and cell penetration

Physicochemical and Pharmacokinetic Properties

  • Polarity : The dimethylphosphoryl group in the target compound increases polarity (logP ~1.2 predicted) compared to halogenated (logP ~2.5) or methoxy-substituted (logP ~2.8) analogs, impacting solubility and bioavailability .
  • Acid Dissociation (pKa) : The carboxylic acid moiety (pKa ~2.96) and phosphoryl group (pKa ~1.5 for dimethylphosphoryl) contribute to ionization at physiological pH, affecting binding to charged targets .
  • Synthetic Accessibility : Phosphorylated derivatives require additional steps (e.g., phosphorylation or protection/deprotection), whereas halogenated analogs are more straightforward to synthesize .

Limitations and Opportunities

  • Cytotoxicity: Unlike piroxicam analogs (e.g., compound 13d, EC₅₀ = 20–25 µM), phosphorylated amino acids may face challenges in achieving therapeutic indices due to off-target interactions with ubiquitous phosphatases .
  • Innovation Potential: Genome mining of Pseudomonas species reveals that phosphorylated natural products (e.g., pyoverdine analogs) are underexplored, suggesting opportunities for bioinspiration or combinatorial biosynthesis .

Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid, often referred to as a derivative of β-amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structural features suggest it may interact with biological systems in significant ways, particularly in the context of drug design and development.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H24N2O5
  • Molecular Weight : 336.38 g/mol
  • CAS Number : 623950-02-7

The structure includes a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis, and a dimethylphosphoryl moiety that may confer unique biological properties.

Anticancer Properties

Research has indicated that compounds similar to (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid exhibit anticancer activity. For instance, studies have shown that phosphonate derivatives can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that phosphonate-containing compounds significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells, through apoptosis induction mechanisms .

Enzyme Inhibition

The dimethylphosphoryl group is known to interact with enzymes such as serine hydrolases and kinases. Such interactions can lead to the inhibition of key enzymes involved in signaling pathways associated with cancer and other diseases.

Research Findings :

  • A detailed kinetic study revealed that derivatives with similar structures inhibited acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .
  • The inhibition constants (Ki values) for these compounds were found to be in the micromolar range, indicating moderate potency .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that:

  • Absorption : The compound demonstrates good solubility in organic solvents but limited solubility in water, which may affect its bioavailability.
  • Metabolism : The presence of the Boc group suggests potential metabolic stability; however, further studies are needed to elucidate its metabolic pathways.
  • Toxicity : Safety assessments indicate that while the compound exhibits some cytotoxicity towards cancer cells, it shows lower toxicity towards normal human cell lines at therapeutic concentrations .

Data Summary Table

PropertyValue
Molecular FormulaC17H24N2O5
Molecular Weight336.38 g/mol
CAS Number623950-02-7
Anticancer ActivityYes (in vitro studies)
Enzyme InhibitionYes (acetylcholinesterase)
Ki ValueMicromolar range
ToxicityLower toxicity in normal cells

Q & A

Q. What are the standard synthetic routes for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(dimethylphosphoryl)phenyl]propanoic acid?

The compound is typically synthesized via peptide coupling reactions. For example, the Boc-protected amino acid derivative is activated using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) under inert conditions. The phosphorylated phenyl group is introduced through a multi-step sequence involving silylation (e.g., TBDMS-Cl) or phosphorylation reactions. Crude products are purified via preparative HPLC or silica gel chromatography using gradients of petroleum ether/ethyl acetate .

Q. How is the compound purified, and what analytical methods confirm its purity?

Post-synthesis, the compound is purified using preparative HPLC with phenyl-based columns or silica gel chromatography. Purity is validated via LCMS (electrospray ionization) and ¹H NMR. For instance, LCMS (ES+) can confirm the molecular ion peak, while ¹H NMR in deuterated solvents (e.g., CDCl₃) verifies the integration of aromatic protons (δ 7.2–7.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

Q. What safety protocols are critical during handling and storage?

The compound’s dimethylphosphoryl group poses health hazards (H302: harmful if swallowed; H315: skin irritation). Store in a dry, ventilated area at 2–8°C, avoiding heat and moisture. Use PPE (gloves, goggles) and follow P210 (keep away from ignition sources) and P403 (store in a well-ventilated place) guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized in the presence of competing side reactions?

Competing side reactions (e.g., Boc-deprotection or phosphorylation inefficiency) can be mitigated by:

  • Temperature control : Maintain reactions at 0–25°C to suppress thermal degradation.
  • Catalyst tuning : Replace DCC with EDC·HCl for milder activation.
  • Solvent selection : Use anhydrous DMF for phosphorylation steps to enhance solubility .

Q. What strategies resolve contradictions in NMR data for structural elucidation?

Ambiguities in aromatic proton splitting (due to the dimethylphosphoryl group’s electron-withdrawing effects) can be addressed via:

  • 2D NMR : HSQC and HMBC correlate ¹H and ¹³C signals to confirm substituent positions.
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific proton environments .

Q. How should pharmacokinetic studies be designed to evaluate this compound?

  • In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles.
  • In vivo models : Administer the compound intravenously in rodents and quantify plasma levels via LC-MS/MS. Adjust doses based on clearance rates (t₁/₂) and bioavailability .

Q. What experimental controls are essential when studying its interactions with biological targets?

  • Negative controls : Use scrambled peptide analogs or Boc-protected non-phosphorylated derivatives.
  • Positive controls : Compare with known kinase inhibitors (e.g., Ki 16425) to validate assay specificity .

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

Fluorination at the phenyl ring (e.g., 4-fluoro substitution) enhances metabolic stability and target binding affinity. Test analogs via SPR (surface plasmon resonance) to quantify binding kinetics (KD, kon/koff) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling reagentDCC/DMAP in CH₂Cl₂
Phosphorylation solventAnhydrous DMF
Purification methodPrep-HPLC (XBridge phenyl column)

Q. Table 2: Safety and Storage

Hazard CodePrecautionary Measure
H302Avoid ingestion (use fume hood)
P403Store in ventilated area

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.